AcrB-IN-4

Description

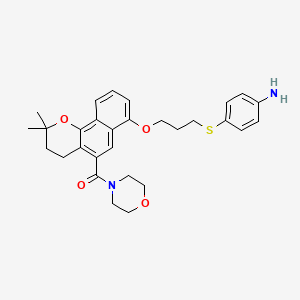

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H34N2O4S |

|---|---|

Molecular Weight |

506.7 g/mol |

IUPAC Name |

[7-[3-(4-aminophenyl)sulfanylpropoxy]-2,2-dimethyl-3,4-dihydrobenzo[h]chromen-5-yl]-morpholin-4-ylmethanone |

InChI |

InChI=1S/C29H34N2O4S/c1-29(2)12-11-23-25(28(32)31-13-16-33-17-14-31)19-24-22(27(23)35-29)5-3-6-26(24)34-15-4-18-36-21-9-7-20(30)8-10-21/h3,5-10,19H,4,11-18,30H2,1-2H3 |

InChI Key |

AKLNAJNYBBUACV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=C(C=C3C(=C2O1)C=CC=C3OCCCSC4=CC=C(C=C4)N)C(=O)N5CCOCC5)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Synthesis of Asymmetric Imidazole-4,5-Dicarboxamide Derivatives as AcrB Efflux Pump Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a novel class of AcrB efflux pump inhibitors: the asymmetric imidazole-4,5-dicarboxamide derivatives. The emergence of multidrug resistance (MDR) in Gram-negative bacteria, largely driven by the overexpression of efflux pumps like AcrB, presents a significant global health challenge. The inhibition of these pumps is a promising strategy to restore the efficacy of existing antibiotics. This document details the scientific journey from virtual screening to the chemical synthesis and functional characterization of these potent AcrB inhibitors.

Discovery via Multistep Virtual Screening

The identification of the asymmetric imidazole-4,5-dicarboxamide scaffold as a potential AcrB inhibitor was accomplished through a rigorous multistep virtual screening process. This computational approach allowed for the high-throughput filtering of a large chemical library to identify compounds with a high probability of binding to the target protein.

The workflow for the virtual screening process is outlined below:

Caption: Virtual screening workflow for the identification of AcrB inhibitors.

This process led to the identification of four promising hit compounds, designated A1-A4, all sharing the asymmetric imidazole-4,5-dicarboxamide core structure.[1][2][3]

Chemical Synthesis of Asymmetric Imidazole-4,5-Dicarboxamide Derivatives

The synthesis of the lead compounds (A1-A4) was achieved through a four-step process starting from 2-methylbenzimidazole. The general synthetic scheme is depicted below.[1]

Detailed Experimental Protocol for the Synthesis of N-(2,4,5-trichlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (A4)

Step 1: Synthesis of 2-methyl-1H-imidazole-4,5-dicarboxylic acid

2-methylbenzimidazole is oxidized using hydrogen peroxide in an acidic medium to yield 2-methyl-1H-imidazole-4,5-dicarboxylic acid.[4]

-

To a solution of 2-methylbenzimidazole (1 eq.) in an appropriate acidic solvent, hydrogen peroxide (excess) is added dropwise at a controlled temperature.

-

The reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC).

-

The product is isolated by filtration, washed with cold water, and dried to afford the dicarboxylic acid intermediate.

Step 2: Synthesis of 2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxylic acid

The dicarboxylic acid is selectively mono-amidated with morpholine. This can be achieved by activating one of the carboxylic acid groups.

-

2-methyl-1H-imidazole-4,5-dicarboxylic acid (1 eq.) is dissolved in a suitable solvent (e.g., DMF).

-

A coupling agent such as EDC (1.1 eq.) and HOBt (1.1 eq.) is added, and the mixture is stirred for a short period to form the activated ester.

-

Morpholine (1 eq.) is then added, and the reaction is stirred at room temperature overnight.

-

The product is isolated by extraction and purified by column chromatography.

Step 3: Synthesis of N-(2,4,5-trichlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (A4)

The remaining carboxylic acid group is then coupled with 2,4,5-trichloroaniline.

-

To a solution of 2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxylic acid (1 eq.) in an appropriate solvent (e.g., DMF), a coupling agent (e.g., HATU, 1.2 eq.) and a base (e.g., DIPEA, 2 eq.) are added.

-

After a brief activation period, 2,4,5-trichloroaniline (1.1 eq.) is added to the mixture.

-

The reaction is stirred at room temperature until completion.

-

The final product (A4) is isolated by aqueous workup and purified by recrystallization or column chromatography.

Biological Evaluation and Data Presentation

The synthesized asymmetric imidazole-4,5-dicarboxamide derivatives were evaluated for their ability to inhibit the AcrB efflux pump and potentiate the activity of conventional antibiotics.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained for the lead compounds.

| Compound | Structure | Docking Score (kcal/mol) | Predicted Binding Free Energy (kcal/mol) |

| A1 | N-phenyl-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide | - | - |

| A2 | N-(2-chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide | - | - |

| A3 | N-(3,4-dichlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide | - | - |

| A4 | N-(2,4,5-trichlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide | - | - |

| Data extracted from virtual screening analysis.[1] |

| Antibiotic | MIC alone (µg/mL) | MIC with A4 (8 µg/mL) (µg/mL) | Fold Potentiation |

| Erythromycin | >256 | 128 | >2 |

| Levofloxacin | 0.25 | 0.06 | 4 |

| Minocycline | 4 | 1 | 4 |

| Data obtained from checkerboard assays against E. coli.[1] |

Experimental Protocols

3.2.1. Checkerboard Assay for Antibiotic Potentiation

This assay is used to assess the synergistic effect of the inhibitor in combination with an antibiotic.

-

Preparation of Materials: Prepare stock solutions of the test compound (e.g., A4) and the antibiotic in a suitable solvent (e.g., DMSO). Prepare a bacterial suspension of E. coli in Mueller-Hinton broth, adjusted to a 0.5 McFarland standard.

-

Assay Setup: In a 96-well microtiter plate, prepare a two-dimensional serial dilution of the test compound and the antibiotic.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic alone and in the presence of the inhibitor. The Fractional Inhibitory Concentration (FIC) index can be calculated to quantify the synergy.

3.2.2. Hoechst 33342 Accumulation Assay

This assay directly measures the inhibitory effect on the efflux pump by monitoring the intracellular accumulation of a fluorescent substrate.

-

Cell Preparation: Grow E. coli to the mid-logarithmic phase, then harvest and wash the cells. Resuspend the cells in a suitable buffer (e.g., PBS) containing glucose as an energy source.

-

Assay: Add the test compound at various concentrations to the cell suspension and incubate for a short period. Add the fluorescent dye Hoechst 33342.

-

Fluorescence Measurement: Monitor the intracellular fluorescence over time using a fluorescence plate reader (excitation ~350 nm, emission ~460 nm).

-

Data Analysis: An increase in fluorescence intensity in the presence of the inhibitor compared to the control indicates efflux pump inhibition.

Mechanism of Action and Signaling Pathways

The asymmetric imidazole-4,5-dicarboxamide derivatives are proposed to inhibit the AcrB efflux pump by binding to the distal binding pocket of the transporter. This binding event interferes with the functional rotation mechanism of the AcrB trimer, which is essential for substrate extrusion.

Caption: Proposed mechanism of AcrB inhibition.

The binding of the inhibitor within the distal pocket is thought to be stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues. This steric hindrance prevents the conformational changes required for the transport cycle, leading to the accumulation of antibiotics and other substrates within the bacterial cell.

Conclusion

The asymmetric imidazole-4,5-dicarboxamide derivatives represent a promising new class of AcrB efflux pump inhibitors. Their discovery through a systematic virtual screening approach, followed by efficient chemical synthesis and robust biological evaluation, highlights a successful strategy in the pursuit of novel antibacterial agents. Further optimization of this scaffold could lead to the development of potent adjuvants to overcome multidrug resistance in Gram-negative pathogens.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Insights into Allosteric Inhibition of the AcrB Efflux Pump: Role of Distinct Binding Pockets, Protomer Preferences, and Crosstalk Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multidrug binding properties of the AcrB efflux pump characterized by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Target Validation of AcrB-IN-4 in Escherichia coli

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The AcrAB-TolC Efflux Pump and Multidrug Resistance

Gram-negative bacteria, such as Escherichia coli, possess intrinsic and acquired resistance mechanisms against a wide array of antimicrobial agents. A primary contributor to this multidrug resistance (MDR) is the overexpression of efflux pumps.[1][2] Among these, the AcrAB-TolC system is the principal efflux pump in E. coli and other Enterobacteriaceae.[1][2][3] This tripartite complex spans the inner and outer membranes, actively extruding a broad spectrum of substrates including antibiotics, detergents, and bile salts directly into the extracellular medium.[1][4][5][6]

The AcrAB-TolC pump consists of three components:

-

AcrB: The inner membrane transporter protein and a member of the Resistance-Nodulation-Division (RND) superfamily. It is the core component responsible for substrate recognition and energy transduction via the proton motive force.[5][7][8]

-

AcrA: A periplasmic membrane fusion protein (MFP) that connects AcrB to TolC.[3][6]

-

TolC: An outer membrane channel that provides the exit duct for the extruded substrates.[6]

Given its central role in multidrug resistance, AcrB has emerged as a promising target for the development of efflux pump inhibitors (EPIs). Such inhibitors have the potential to restore the efficacy of existing antibiotics against resistant bacterial strains.[9] This guide focuses on the target validation of a putative AcrB inhibitor, AcrB-IN-4, in E. coli.

This compound: A Candidate Efflux Pump Inhibitor

This compound is a novel small molecule identified through screening campaigns for its potential to inhibit the AcrB efflux pump. The primary hypothesis is that by binding to AcrB, this compound allosterically or competitively inhibits the transport function of the pump, thereby increasing the intracellular concentration of co-administered antibiotics and restoring their antibacterial activity. This document provides a comprehensive guide to the experimental methodologies required to validate AcrB as the direct target of this compound.

Target Validation Workflow

A robust target validation strategy for this compound involves a multi-pronged approach, progressing from direct biochemical interactions to functional cellular consequences.

Caption: Experimental workflow for this compound target validation.

The AcrAB-TolC Efflux Pump Mechanism

The AcrB protein operates as a homotrimer, with each protomer cycling through three distinct conformations: Loose (Access), Tight (Binding), and Open (Extrusion).[1][10] This functional rotation is powered by the proton motive force and facilitates the peristaltic pumping of substrates from the periplasm and inner membrane into the TolC channel.[5][11]

Caption: Schematic of the AcrAB-TolC efflux pump in E. coli.

Biophysical Assays for Direct Target Engagement

The initial step in target validation is to demonstrate a direct physical interaction between this compound and the AcrB protein.

Thermal Shift Assay (TSA)

The Thermal Shift Assay, or Differential Scanning Fluorimetry, measures changes in the thermal stability of a protein upon ligand binding.[12][13] The binding of a ligand typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm).[12]

Caption: Principle of the Thermal Shift Assay.

Experimental Protocol: Thermal Shift Assay

-

Protein Preparation: Purify recombinant E. coli AcrB protein.

-

Reaction Mixture: In a 96-well or 384-well PCR plate, prepare a reaction mixture containing:

-

Purified AcrB (final concentration 2 µM)

-

TSA buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl)

-

SYPRO Orange dye (final concentration 5X)[14]

-

This compound at various concentrations (e.g., 0.1 µM to 100 µM) or DMSO as a control.

-

-

Instrumentation: Place the plate in a real-time PCR instrument.[12][14]

-

Melt Curve Analysis: Program the instrument to gradually increase the temperature from 25°C to 95°C, while continuously monitoring the fluorescence of the SYPRO Orange dye.

-

Data Analysis: The melting temperature (Tm) is determined from the inflection point of the fluorescence curve. The change in melting temperature (ΔTm) is calculated as Tm (AcrB + this compound) - Tm (AcrB + DMSO). A ΔTm of >1°C is generally considered significant.[15]

Table 1: Hypothetical Thermal Shift Assay Data for this compound

| Concentration of this compound (µM) | Tm (°C) | ΔTm (°C) |

| 0 (DMSO control) | 55.2 | 0.0 |

| 1 | 56.5 | 1.3 |

| 10 | 58.9 | 3.7 |

| 50 | 61.3 | 6.1 |

| 100 | 61.5 | 6.3 |

Microscale Thermophoresis (MST)

MST is a powerful technique to quantify biomolecular interactions in solution by measuring the motion of molecules in a microscopic temperature gradient.[16] This movement, known as thermophoresis, is sensitive to changes in size, charge, and hydration shell, which are altered upon ligand binding.[16][17]

Caption: Principle of Microscale Thermophoresis.

Experimental Protocol: Microscale Thermophoresis

-

Protein Labeling: Label purified AcrB with a fluorescent dye (e.g., RED-tris-NTA) according to the manufacturer's protocol. The final concentration of the labeled protein should be in the low nanomolar range.

-

Sample Preparation: Prepare a serial dilution of this compound in MST buffer (e.g., PBS-T).

-

Binding Reaction: Mix the labeled AcrB with each dilution of this compound and incubate to allow binding to reach equilibrium.

-

Capillary Loading: Load the samples into MST capillaries.[17]

-

MST Measurement: Place the capillaries in the MST instrument. An infrared laser is used to create a temperature gradient, and the movement of the fluorescently labeled AcrB is monitored.

-

Data Analysis: The change in thermophoresis is plotted against the logarithm of the ligand concentration. The dissociation constant (Kd) is determined by fitting the data to a binding curve.

Table 2: Hypothetical Microscale Thermophoresis Data for this compound

| Parameter | Value |

| Labeled Protein | AcrB-RED-tris-NTA |

| Ligand | This compound |

| Dissociation Constant (Kd) | 5.8 µM |

In Vitro Functional Assays

Demonstrating direct binding is crucial, but it is equally important to show that this binding event leads to a functional consequence, i.e., inhibition of the pump's activity.

In Vitro Transport Assay using Inside-Out Membrane Vesicles (IOMVs)

IOMVs are sealed vesicles derived from the bacterial inner membrane, where the cytoplasmic side is oriented outwards.[18] This orientation allows for the study of transport processes driven by ATP or a proton gradient, with substrates being transported into the vesicle interior.

Caption: Workflow for IOMV preparation and transport assay.

Experimental Protocol: IOMV Preparation and Transport Assay

-

E. coli Culture and Harvest: Grow E. coli cells (e.g., a strain overexpressing AcrB) to the late exponential phase and harvest by centrifugation.[18]

-

Spheroplast Formation: Treat cells with lysozyme and EDTA to form spheroplasts.[18]

-

Cell Lysis: Lyse the spheroplasts using a French press at high pressure.[19]

-

Membrane Isolation: Remove unlysed cells and debris by low-speed centrifugation, then pellet the membrane vesicles by ultracentrifugation.

-

Vesicle Characterization: Resuspend the pellet in an appropriate buffer. The orientation and sealing of the vesicles can be verified.[18][19]

-

Transport Assay:

-

Incubate the IOMVs with a fluorescent substrate of AcrB (e.g., Nile Red or ethidium bromide).

-

Add an energy source to generate a proton motive force (e.g., NADH).

-

Add varying concentrations of this compound.

-

Monitor the fluorescence of the substrate over time. Transport into the vesicles leads to a change in fluorescence (e.g., quenching).

-

-

Data Analysis: Calculate the initial rate of transport for each concentration of this compound. Determine the IC50 value, which is the concentration of inhibitor required to reduce the transport rate by 50%.

Table 3: Hypothetical In Vitro Transport Assay Data for this compound

| Parameter | Value |

| Substrate | Nile Red |

| IC50 of this compound | 12.5 µM |

Cell-Based Assays

The final step is to confirm that the inhibition of AcrB by this compound translates to increased antibiotic susceptibility in whole bacterial cells.

Bacterial Growth Inhibition (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium. By measuring the MIC of a known AcrB substrate antibiotic in the presence and absence of this compound, we can quantify the potentiation effect. Using a strain with a deletion of the acrB gene (ΔacrB) is a critical control to demonstrate that the effect of this compound is target-specific.[20][21]

Experimental Protocol: MIC Determination

-

Bacterial Strains: Use a wild-type E. coli strain (e.g., MG1655) and its isogenic ΔacrB mutant.

-

Assay Setup: In a 96-well microtiter plate, prepare a two-dimensional checkerboard titration. One axis will have serial dilutions of an antibiotic (e.g., ciprofloxacin, a known AcrB substrate), and the other axis will have serial dilutions of this compound.

-

Inoculation: Inoculate each well with a standardized suspension of the E. coli strain.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth.

-

Data Analysis: Compare the MIC of the antibiotic alone to the MIC in the presence of this compound. A significant reduction in the MIC in the wild-type strain, but not in the ΔacrB strain, confirms on-target activity.

Table 4: Hypothetical MIC Data for Ciprofloxacin in the Presence of this compound

| E. coli Strain | This compound (µM) | Ciprofloxacin MIC (µg/mL) | Fold Reduction in MIC |

| Wild-Type | 0 | 0.064 | - |

| Wild-Type | 10 | 0.008 | 8 |

| ΔacrB | 0 | 0.004 | - |

| ΔacrB | 10 | 0.004 | 1 |

Conclusion

The comprehensive approach outlined in this guide, combining biophysical, in vitro functional, and cell-based assays, provides a robust framework for the target validation of this compound. Positive results across these experiments—demonstrating direct binding to AcrB, inhibition of its transport function, and potentiation of antibiotic activity in an AcrB-dependent manner—would strongly validate AcrB as the molecular target of this compound. Such validation is a critical milestone in the development of this compound as a potential adjunctive therapy to combat multidrug resistance in Gram-negative pathogens.

References

- 1. The AcrAB efflux pump contributes to the virulence of Enteroaggregative E. coli by influencing the aggregative behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Identification of Binding Sites for Efflux Pump Inhibitors of the AcrAB-TolC Component AcrA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AcrB Multidrug Efflux Pump of Escherichia coli: Composite Substrate-Binding Cavity of Exceptional Flexibility Generates Its Extremely Wide Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug transport mechanism of the AcrB efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Molecular Mechanism of MBX2319 Inhibition of Escherichia coli AcrB Multidrug Efflux Pump and Comparison with Other Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of potential therapeutics by targeting AcrB protein from AcrAB-TolC multidrug efflux pump of Escherichia coli: an in-silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AcrB drug-binding pocket substitution confers clinically relevant resistance and altered substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Substrate Dependent Transport Mechanism in AcrB of Multidrug Resistance Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eubopen.org [eubopen.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. bio-rad.com [bio-rad.com]

- 15. researchgate.net [researchgate.net]

- 16. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 17. research.aston.ac.uk [research.aston.ac.uk]

- 18. Preparation of Everted Membrane Vesicles from Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Absence, loss-of-function, or inhibition of Escherichia coli AcrB does not increase expression of other efflux pump genes supporting the discovery of AcrB inhibitors as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Unraveling the Molecular Grip: A Technical Guide to the AcrB-IN-4 Binding Site on the AcrB Efflux Pump

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, such as the Acriflavine resistance protein B (AcrB), which actively expel a broad range of antibiotics from the bacterial cell.[1] Targeting AcrB with inhibitors to restore antibiotic efficacy is a promising therapeutic strategy. This technical guide provides an in-depth analysis of the binding interaction between a novel benzochromene derivative inhibitor, AcrB-IN-4 (also known as compound G11), and the AcrB protein.

Executive Summary

This compound is a potent inhibitor of the AcrB efflux pump, demonstrating significant synergy with conventional antibiotics.[2][3] It belongs to a series of novel benzo[h]chromene compounds designed to reverse multidrug resistance.[2] this compound effectively inhibits the efflux of known AcrB substrates and potentiates the activity of antibiotics such as erythromycin, levofloxacin, and minocycline.[3] While a co-crystal structure is not yet available, molecular modeling and structure-activity relationship studies of related compounds suggest that this compound binds within the periplasmic domain of AcrB, likely engaging in π-π stacking interactions and hydrogen bonding.[4] This guide synthesizes the available quantitative data, details the experimental protocols for inhibitor characterization, and provides visual representations of the underlying biological and experimental frameworks.

Data Presentation: Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through antibiotic potentiation and direct efflux inhibition assays. The following tables summarize the key findings from the primary literature.

Table 1: Antibiotic Potentiation by this compound (Compound G11)

| Antibiotic | Organism | MIC without Inhibitor (μg/mL) | Fold Reduction in MIC with this compound (at 8 μg/mL) |

| Levofloxacin | E. coli | - | 4-fold |

| Minocycline | E. coli | - | Synergistic |

| Erythromycin | E. coli | - | Synergistic |

Data extracted from MedChemExpress summary of Guo T, et al. 2023.[3] A specific MIC value for the antibiotics alone was not provided in the summary, but the fold reduction demonstrates significant potentiation.

Table 2: Inhibition of AcrB-Mediated Efflux by this compound (Compound G11)

| Assay | Substrate | Organism | Concentration of this compound | Result |

| Nile Red Efflux | Nile Red | E. coli | 50 μM | Complete abolishment of efflux |

Data extracted from MedChemExpress summary of Guo T, et al. 2023.[3]

The AcrB Binding Pocket: A Complex and Dynamic Target

AcrB is a homotrimeric transporter that functions as part of the larger AcrAB-TolC complex.[1] Each AcrB protomer cycles through three distinct conformations in a process known as functional rotation: Access (Loose), Binding (Tight), and Extrusion (Open).[5][6] This dynamic process is essential for substrate capture from the periplasm and the inner membrane, and its subsequent expulsion from the cell.[7]

The substrate-binding site is located in the large periplasmic domain of AcrB and is characterized by a vast, flexible cavity. This cavity is further subdivided into two main pockets: a distal binding pocket (DBP) and a proximal binding pocket (PBP).[8] The DBP is rich in hydrophobic residues, particularly phenylalanine, and is the binding site for many known AcrB substrates.[9] The PBP serves as an initial binding site for some larger substrates before they are transferred to the DBP.[8]

While the precise interactions of this compound have not been elucidated by crystallography, molecular modeling of structurally related 2H-benzo[h]chromene derivatives suggests that they bind within the AcrB binding pocket.[4] The key interactions contributing to the tight binding of these inhibitors are proposed to be strong π-π stacking interactions with aromatic residues in the pocket and the formation of a hydrogen bond network.[4]

Experimental Protocols: Methodologies for Characterizing this compound

The following are detailed methodologies for the key experiments used to characterize the inhibitory activity of this compound.

Checkerboard Assay for Antibiotic Potentiation

This assay is used to determine the synergistic effect of an inhibitor in combination with an antibiotic.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare stock solutions of the test antibiotics (e.g., erythromycin, levofloxacin, minocycline) in appropriate solvents.

-

Prepare a standardized inoculum of the test bacterial strain (e.g., E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

-

-

Assay Setup:

-

In a 96-well microtiter plate, create a two-dimensional gradient of concentrations. Serially dilute the antibiotic along the x-axis and the inhibitor (this compound) along the y-axis.

-

Each well will contain a unique combination of antibiotic and inhibitor concentrations. Include control wells with antibiotic only, inhibitor only, and no drug/inhibitor.

-

-

Inoculation and Incubation:

-

Inoculate each well with the prepared bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic alone and in the presence of each concentration of the inhibitor by visual inspection for turbidity.

-

The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify synergy. FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of inhibitor in combination / MIC of inhibitor alone). A FICI of ≤ 0.5 is typically considered synergistic. The fold reduction in the MIC of the antibiotic is also a key indicator of potentiation.

-

Nile Red Efflux Assay

This whole-cell fluorescence-based assay directly measures the ability of a compound to inhibit the efflux of a known AcrB substrate, Nile Red.

-

Cell Preparation:

-

Grow an overnight culture of an E. coli strain that overexpresses AcrB.

-

Harvest the cells by centrifugation, wash them with a buffer (e.g., PBS), and resuspend them to a specific optical density (e.g., OD600 of 0.5).

-

-

Loading with Nile Red:

-

Add Nile Red to the cell suspension at a final concentration that allows for significant uptake.

-

Incubate the cells with Nile Red in the presence of a proton motive force (PMF) inhibitor (e.g., CCCP) to facilitate loading by preventing active efflux.

-

-

Efflux Initiation and Measurement:

-

Wash the cells to remove excess Nile Red and the PMF inhibitor.

-

Resuspend the loaded cells in a buffer containing glucose to energize the cells and initiate efflux.

-

Add this compound at various concentrations to different samples. Include a positive control (a known AcrB inhibitor) and a negative control (no inhibitor).

-

Monitor the decrease in fluorescence over time using a fluorometer. The rate of fluorescence decrease corresponds to the rate of Nile Red efflux.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each condition.

-

Calculate the initial rate of efflux for each concentration of this compound.

-

Determine the concentration of this compound that causes a 50% reduction in the efflux rate (IC50) or, as reported, the concentration that completely abolishes efflux.[2][3]

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the study of AcrB and its inhibitors.

Caption: Functional rotation mechanism of the AcrB efflux pump and proposed inhibition by this compound.

Caption: Experimental workflow for the identification and characterization of AcrB inhibitors like this compound.

References

- 1. Functional Rotation of the Transporter AcrB: Insights into Drug Extrusion from Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of benzochromene derivatives as AcrB inhibitors for the reversal of bacterial multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Design and structural optimization of novel 2H-benzo[h]chromene derivatives that target AcrB and reverse bacterial multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Energetics and conformational pathways of functional rotation in the multidrug transporter AcrB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Energetics and conformational pathways of functional rotation in the multidrug transporter AcrB | eLife [elifesciences.org]

- 7. researchgate.net [researchgate.net]

- 8. Structures of the multidrug exporter AcrB reveal a proximal multisite drug-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multidrug binding properties of the AcrB efflux pump characterized by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of AcrB-IN-4 on the AcrAB-TolC Efflux Pump: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the current understanding of AcrB-IN-4, a benzochromene derivative, and its impact on the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria. The document synthesizes available quantitative data, details key experimental methodologies, and presents visual representations of the underlying molecular mechanisms and experimental workflows.

Executive Summary

The AcrAB-TolC efflux pump is a major contributor to multidrug resistance in Gram-negative bacteria, actively extruding a wide range of antibiotics and other toxic compounds from the cell. The inner membrane component, AcrB, is a critical element of this tripartite system, functioning as a homotrimer to recognize and transport substrates. This compound (also known as Efflux pump-IN-4 and compound G11) has been identified as a potent inhibitor of the AcrAB-TolC pump. This guide elucidates that this compound's primary mechanism of action is the inhibition of the pump's efflux function , rather than the disruption of the AcrAB-TolC pump assembly. It achieves this by likely binding to the substrate-binding pocket of AcrB, thereby competitively or allosterically preventing the transport of substrates. This functional inhibition leads to the potentiation of the activity of various antibiotics against multidrug-resistant bacteria.

This compound: Quantitative Efficacy Data

This compound has demonstrated significant potential in reversing multidrug resistance by inhibiting the AcrAB-TolC efflux pump. The following tables summarize the quantitative data regarding its efficacy.

| Compound | Organism | Antibiotic | Concentration of this compound (µg/mL) | Fold Reduction in MIC | Reference |

| This compound (G11) | E. coli (overexpressing AcrB) | Erythromycin (ERY) | 8 - 128 | Significant synergism | [1] |

| This compound (G11) | E. coli (overexpressing AcrB) | Levofloxacin (LEV) | 8 | 4-fold | [1] |

| This compound (G11) | E. coli (overexpressing AcrB) | Minocycline (MIN) | 8 - 128 | Significant synergism | [1] |

Table 1: Potentiation of Antibiotic Activity by this compound. This table quantifies the ability of this compound to reduce the Minimum Inhibitory Concentration (MIC) of various antibiotics.

| Compound | Assay | Concentration (µM) | Observed Effect | Reference |

| This compound (G11) | Nile Red Efflux Inhibition | 50 - 100 | Strong inhibitory activity | [1] |

| This compound (G11) | Hemolysis Assay (mice red blood cells) | 4 - 256 µg/mL | No hemolysis observed | [1] |

| This compound (G11) | In vivo Toxicity (C. elegans) | 128 µg/mL (72 h) | No significant toxicity | [1] |

Table 2: Functional and Safety Profile of this compound. This table summarizes key functional data and preliminary safety information for this compound.

Mechanism of Action: Functional Inhibition, Not Assembly Disruption

The current body of evidence strongly suggests that this compound functions by inhibiting the transport activity of the fully assembled AcrAB-TolC pump. There is no direct evidence to indicate that this compound disrupts the trimerization of AcrB or prevents its association with AcrA and TolC.

The AcrAB-TolC Efflux Pump Assembly and Function

The AcrAB-TolC pump is a complex molecular machine spanning the inner and outer membranes of Gram-negative bacteria. Its assembly is a critical prerequisite for its function.

-

AcrB: The inner membrane component, AcrB, exists as a homotrimer. Each protomer cycles through three distinct conformations: Loose (L), Tight (T), and Open (O), which drive the binding and extrusion of substrates. The proper trimerization of AcrB is essential for its function.

-

AcrA: The periplasmic membrane fusion protein, AcrA, connects AcrB to the outer membrane channel TolC.

-

TolC: The outer membrane protein, TolC, forms a channel that allows the final expulsion of substrates from the cell.

The following diagram illustrates the assembled AcrAB-TolC pump.

Figure 1: Diagram of the fully assembled AcrAB-TolC efflux pump.

Proposed Mechanism of this compound Action

This compound is believed to bind to the AcrB trimer, likely within the large, multispecific substrate-binding pocket located in the periplasmic domain. This binding event interferes with the functional rotation of the AcrB protomers, thereby halting the efflux of substrates.

References

Whitepaper: In Silico Analysis of a Novel Inhibitor, AcrB-IN-4, with the AcrB Efflux Pump

Audience: Researchers, scientists, and drug development professionals.

Abstract

Multidrug resistance (MDR) in Gram-negative bacteria is a critical global health threat, largely mediated by the overexpression of efflux pumps like the AcrAB-TolC system in Escherichia coli. The inner membrane component, AcrB, is the primary site of substrate recognition and energy transduction, making it a prime target for the development of efflux pump inhibitors (EPIs). This technical guide details the in silico docking analysis of a hypothetical novel inhibitor, AcrB-IN-4, with the AcrB protein. We provide comprehensive protocols for molecular docking, molecular dynamics (MD) simulations, and subsequent experimental validation. The results, presented through structured data tables and logical diagrams, illustrate a robust computational workflow for identifying and characterizing potential AcrB inhibitors. This document serves as a methodological blueprint for researchers engaged in the structure-based design of novel EPIs to combat antibiotic resistance.

Introduction: The AcrB Efflux Pump and Multidrug Resistance

The AcrAB-TolC tripartite system is the principal efflux pump in E. coli, responsible for extruding a wide array of noxious compounds, including antibiotics, detergents, and bile salts.[1][2][3][4] This pump spans the entire cell envelope, with AcrB, a member of the Resistance-Nodulation-Cell Division (RND) family, acting as the core engine.[5][6][7] AcrB is a homotrimeric protein embedded in the inner membrane, where it captures substrates from the periplasm and the outer leaflet of the inner membrane.[5][8]

The transport mechanism involves a functional rotation of the three AcrB protomers, which cycle through three distinct conformations: Access, Binding, and Extrusion.[2][9][10] This process is powered by the proton-motive force, functioning as a drug/proton antiporter.[4][6] The broad substrate specificity of AcrB is attributed to a large, flexible binding pocket, often described as having a proximal binding pocket (PBP) and a distal binding pocket (DBP), rich in hydrophobic residues.[11][12] Given its central role, inhibiting AcrB function is a promising strategy to restore the efficacy of existing antibiotics and overcome MDR.[11][13] This guide outlines the computational evaluation of a novel, hypothetical inhibitor, this compound, designed to target the AcrB binding pocket.

Methodologies: A Protocol for In Silico Analysis

A rigorous computational approach is essential for predicting the binding affinity and interaction patterns of a potential inhibitor. The following sections detail the step-by-step protocols for the in silico analysis of this compound.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interactions.[14][15]

-

Protein Preparation :

-

The crystal structure of the E. coli AcrB trimer is obtained from the Protein Data Bank (PDB; e.g., PDB ID: 4DX5).[13]

-

The protein structure is prepared using software like AutoDockTools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding polar hydrogens, repairing missing side chains, and assigning atomic charges.

-

The asymmetric trimer is analyzed to identify the "Binding" conformation protomer, which contains the primary substrate-binding pocket.[10]

-

-

Ligand Preparation :

-

The 3D structure of the hypothetical inhibitor, this compound, is generated using a chemical sketcher like ChemDraw or MarvinSketch.

-

The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

-

Correct protonation states at physiological pH (7.4) are assigned, and rotatable bonds are defined.

-

-

Grid Generation :

-

The binding site is defined. For AcrB, the primary target is the large distal binding pocket (DBP) within the periplasmic domain.[11][16]

-

Key residues lining this pocket, such as Phe136, Phe178, Phe610, Phe615, Phe617, and Phe628, are used to center the docking grid box.[11]

-

The grid box dimensions are set to be large enough to encompass the entire binding pocket, allowing for unbiased sampling of the ligand's conformational space.

-

-

Docking and Scoring :

-

A docking algorithm (e.g., AutoDock Vina, Glide) is used to sample various conformations (poses) of this compound within the defined grid.

-

Each pose is evaluated using a scoring function, which estimates the free energy of binding (e.g., in kcal/mol).[17] The pose with the lowest energy score is considered the most probable binding mode.

-

The results are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

-

Molecular Dynamics (MD) Simulation Protocol

MD simulations are performed to assess the stability of the docked this compound-AcrB complex and to refine the binding pose in a dynamic, solvated environment.[16][18]

-

System Setup :

-

The top-ranked docked complex from the molecular docking study is used as the starting structure.

-

The complex is embedded in a lipid bilayer (e.g., POPC) to mimic the inner membrane environment and solvated in an explicit water model (e.g., TIP3P) with counter-ions to neutralize the system.[6]

-

-

Simulation Parameters :

-

A modern force field (e.g., AMBER, CHARMM) is applied to the system.

-

The system undergoes energy minimization to remove steric clashes.

-

A short equilibration phase follows, where the system is gradually heated to 310 K and pressure is stabilized, with restraints on the protein and ligand heavy atoms.

-

A production run (typically 100-200 ns) is performed without restraints.

-

-

Trajectory Analysis :

-

The stability of the complex is evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time.

-

The persistence of key intermolecular interactions observed in the docking pose is monitored throughout the simulation.

-

Binding free energy can be calculated using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of binding affinity.

-

Experimental Validation Protocol

In silico predictions must be validated through in vitro experiments to confirm biological activity.[19][20]

-

Minimum Inhibitory Concentration (MIC) Reduction Assay :

-

The efficacy of this compound as an EPI is tested using a checkerboard assay.

-

An E. coli strain overexpressing AcrB is cultured in the presence of serial dilutions of an antibiotic (e.g., ciprofloxacin, erythromycin) and this compound.

-

The MIC of the antibiotic is determined in the presence and absence of the inhibitor. A significant (≥4-fold) reduction in the antibiotic's MIC indicates successful efflux inhibition.[21]

-

-

Real-Time Efflux Assay :

-

This assay directly measures the pump's activity.

-

E. coli cells are loaded with a fluorescent substrate of AcrB, such as ethidium bromide or Nile Red.

-

The addition of an energy source (e.g., glucose) activates the efflux pumps, leading to a decrease in intracellular fluorescence as the substrate is expelled.

-

The assay is repeated in the presence of this compound. Inhibition of the pump will result in a slower rate of fluorescence decrease, indicating that the substrate is being retained within the cells.

-

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of complex processes and logical flows.

Caption: In Silico Drug Discovery and Validation Workflow.

Caption: The Functional Rotation Mechanism of the AcrB Trimer.

Hypothetical Results: Docking this compound

This section presents hypothetical quantitative data that would be generated from the docking of this compound, contextualized with known substrates and inhibitors.

Docking Scores and Binding Energies

The docking score provides a quantitative estimate of binding affinity. Lower values indicate more favorable binding. The data below compares this compound to the known inhibitor Phenylalanine-Arginine β-Naphthylamide (PAβN) and the substrate Minocycline.

| Compound | Docking Score (kcal/mol) | Estimated Binding Energy (MM/GBSA) (kcal/mol) | Predicted Interaction Type |

| This compound (Hypothetical) | -11.2 | -55.8 | Inhibitor (Competitive) |

| PAβN (Known Inhibitor) | -9.8 | -48.3 | Inhibitor (Competitive) |

| Minocycline (Substrate) | -8.5 | -41.7 | Substrate |

| Ciprofloxacin (Substrate) | -7.9 | -38.5 | Substrate |

Key Intermolecular Interactions

Analysis of the top-ranked docking pose for this compound reveals critical interactions within the distal binding pocket, contributing to its high predicted affinity.

| AcrB Residue | This compound Atom/Group | Interaction Type | Distance (Å) |

| Gln176 | Amide NH | Hydrogen Bond | 2.9 |

| Phe178 | Aromatic Ring | Pi-Pi Stacking | 3.8 |

| Ser289 | Hydroxyl Group | Hydrogen Bond | 3.1 |

| Phe615 | Aromatic Ring | Pi-Pi Stacking | 4.0 |

| Phe617 | Phenyl Side Chain | Hydrophobic | 3.5 |

| Phe628 | Phenyl Side Chain | Hydrophobic | 3.9 |

Discussion

The hypothetical in silico analysis demonstrates that this compound is a promising candidate for an efflux pump inhibitor. Its docking score of -11.2 kcal/mol is superior to that of the known inhibitor PAβN, suggesting a strong binding affinity for the AcrB distal binding pocket. The interactions, dominated by hydrophobic and pi-pi stacking with key phenylalanine residues, are characteristic of potent AcrB ligands.[11][16] Furthermore, the formation of hydrogen bonds with Gln176 and Ser289 likely contributes to the specificity and stability of the complex.

The MD simulations would be the next critical step to confirm that these interactions are stable over time in a dynamic, solvated membrane environment. A stable RMSD and persistent hydrogen bonding throughout the simulation would increase confidence in the docking prediction.

Ultimately, the proposed in vitro assays are mandatory to translate these computational predictions into tangible biological activity.[19] A significant reduction in the MIC of antibiotics like ciprofloxacin in the presence of this compound would provide strong evidence of its potential as an adjuvant therapy to combat multidrug-resistant infections.

Conclusion

This technical guide presents a comprehensive framework for the in silico identification and characterization of novel AcrB inhibitors, using the hypothetical compound this compound as an exemplar. We have provided detailed protocols for molecular docking and MD simulations, outlined essential in vitro validation experiments, and used structured tables and diagrams to present complex data and workflows. The hypothetical results suggest that this compound has the potential to be a potent inhibitor by binding tightly within the distal binding pocket of AcrB. This work underscores the power of computational methods in modern drug discovery and provides a clear, actionable guide for researchers aiming to develop the next generation of efflux pump inhibitors.

References

- 1. zora.uzh.ch [zora.uzh.ch]

- 2. Structural and functional aspects of the multidrug efflux pump AcrB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. crystal.ku.edu [crystal.ku.edu]

- 4. Drug transport mechanism of the AcrB efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AcrB Multidrug Efflux Pump of Escherichia coli: Composite Substrate-Binding Cavity of Exceptional Flexibility Generates Its Extremely Wide Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coupling of remote alternating-access transport mechanisms for protons and substrates in the multidrug efflux pump AcrB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AcrB: a mean, keen, drug efflux machine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystal structure of the multidrug efflux transporter AcrB at 3.1 Å resolution reveals the N-terminal region with conserved amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substrate Dependent Transport Mechanism in AcrB of Multidrug Resistance Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AcrB drug-binding pocket substitution confers clinically relevant resistance and altered substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of pharmacophore models for AcrB protein and the identification of potential adjuvant candidates for overcoming efflux-mediated colistin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Protein–Ligand Docking in the Machine-Learning Era - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]

- 20. m.youtube.com [m.youtube.com]

- 21. journals.asm.org [journals.asm.org]

AcrB-IN-4: A Technical Guide to a Novel Efflux Pump Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AcrB-IN-4, a recently identified inhibitor of the AcrB component of the AcrAB-TolC efflux pump in Gram-negative bacteria. The overexpression of this efflux pump is a primary mechanism of multidrug resistance (MDR), and its inhibition represents a promising strategy to restore the efficacy of existing antibiotics. This document consolidates the available quantitative data, details the experimental methodologies used for its characterization, and visualizes key concepts through diagrams as a resource for researchers in antimicrobial drug discovery.

Core Concepts: The AcrAB-TolC Efflux Pump and its Inhibition

The AcrAB-TolC efflux pump is a tripartite protein complex that spans the inner and outer membranes of Gram-negative bacteria, such as Escherichia coli. It actively transports a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing their intracellular concentration and rendering them ineffective.

-

AcrB: The inner membrane component and the primary active transporter of the complex. It recognizes and binds to substrates and utilizes the proton motive force to drive their efflux.[1]

-

AcrA: A periplasmic membrane fusion protein that connects AcrB to TolC.

-

TolC: The outer membrane channel that provides the final exit pathway for the substrates out of the cell.

Efflux Pump Inhibitors (EPIs) are small molecules designed to block the function of these pumps. By doing so, they can restore the susceptibility of resistant bacteria to conventional antibiotics. This compound is a novel EPI that targets the AcrB protein.

This compound: Quantitative Profile

This compound, also known as Efflux pump-IN-4 or compound G11, is a benzochromene derivative that has demonstrated significant potential as an AcrB inhibitor.[1] The following tables summarize the key quantitative data from its initial characterization.

| Parameter | Value | Conditions |

| Antibiotic Synergism | ||

| Erythromycin (ERY) | Synergistic at 8-128 µg/mL | Broth microdilution against susceptible bacterial strains. |

| Levofloxacin (LEV) | Synergistic at 8-128 µg/mL | Broth microdilution against susceptible bacterial strains. |

| Minocycline (MIN) | Synergistic at 8-128 µg/mL | Broth microdilution against susceptible bacterial strains. |

| MIC Fold Reduction | ||

| Levofloxacin (LEV) | 4-fold reduction | In the presence of 8 µg/mL of this compound. |

| Inhibition of Efflux | ||

| Nile Red Efflux Inhibition | Strong inhibition at 50 µM | Fluorescence-based assay measuring the accumulation of the AcrB substrate Nile Red. |

| Safety Profile | ||

| Hemolysis | No hemolysis at 4-256 µg/mL | Assay using mouse red blood cells. |

| In Vivo Toxicity | No significant toxicity at 128 µg/mL | 72-hour exposure in a Caenorhabditis elegans model. |

Table 1: Summary of Quantitative Data for this compound [1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on the study by Guo et al. (2023).

Minimum Inhibitory Concentration (MIC) Assay

The checkerboard broth microdilution method is utilized to assess the synergistic effect of this compound with various antibiotics.

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., E. coli) is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of 5 x 10^5 CFU/mL.

-

Preparation of Test Compounds: Stock solutions of this compound and the test antibiotics are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in MHB in a 96-well microtiter plate.

-

Checkerboard Assay: A two-dimensional array of concentrations is created by combining the serially diluted this compound and antibiotic solutions in the microtiter plate.

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well. The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic, alone or in combination with this compound, that completely inhibits visible bacterial growth. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine synergy.

Nile Red Efflux Assay

This assay measures the ability of this compound to inhibit the efflux of Nile Red, a fluorescent substrate of AcrB.

-

Bacterial Cell Preparation: Bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with phosphate-buffered saline (PBS). The cells are then resuspended in PBS containing a carbon source (e.g., glucose) to energize the efflux pumps.

-

Loading with Nile Red: Nile Red is added to the bacterial suspension, and the cells are incubated to allow for its uptake.

-

Initiation of Efflux: The cells are centrifuged, washed to remove excess Nile Red, and resuspended in PBS. Efflux is initiated by the addition of a rich medium (e.g., Luria-Bertani broth).

-

Inhibition with this compound: For the inhibitor test group, this compound is added to the cell suspension prior to the initiation of efflux.

-

Fluorescence Measurement: The fluorescence of the bacterial suspension is monitored over time using a fluorometer. A decrease in fluorescence indicates the efflux of Nile Red, while a sustained or higher fluorescence in the presence of this compound indicates inhibition of efflux.

Hemolysis Assay

This assay evaluates the potential of this compound to damage red blood cells.

-

Preparation of Red Blood Cells: Freshly collected mouse red blood cells are washed multiple times with PBS by centrifugation.

-

Incubation with this compound: The washed red blood cells are incubated with various concentrations of this compound at 37°C for a defined period (e.g., 1 hour).

-

Controls: A positive control (e.g., Triton X-100) is used to induce 100% hemolysis, and a negative control (PBS) is used to measure spontaneous hemolysis.

-

Measurement of Hemolysis: After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 540 nm). The percentage of hemolysis is calculated relative to the positive control.

Caenorhabditis elegans Toxicity Assay

This in vivo assay assesses the general toxicity of this compound in a whole-organism model.

-

Nematode Culture: C. elegans are maintained on nematode growth medium (NGM) plates seeded with a lawn of E. coli OP50 as a food source.

-

Exposure to this compound: Synchronized L4-stage worms are transferred to liquid culture medium containing a food source and various concentrations of this compound.

-

Toxicity Assessment: The worms are incubated for 72 hours, and their survival and overall health are monitored. This can include assessing mortality, motility, and any morphological changes.

Visualizations

The following diagrams illustrate the mechanism of the AcrAB-TolC efflux pump, the experimental workflow for evaluating EPIs, and the inhibitory action of this compound.

References

The Impact of AcrB Efflux Pump Inhibition on Bacterial Virulence Factors: A Technical Guide

Introduction

The AcrB protein, a key component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria, plays a pivotal role in conferring resistance to a wide array of antibiotics.[1][2] Beyond its function in antimicrobial resistance, AcrB is increasingly recognized as a critical contributor to bacterial virulence.[1][3][4] This technical guide provides an in-depth analysis of the effects of AcrB inhibition on various bacterial virulence factors. While this document refers to a hypothetical inhibitor, "AcrB-IN-4," the presented data and methodologies are based on published studies of well-characterized AcrB inhibitors, such as phenylalanine-arginine β-naphthylamide (PAβN), and findings from studies involving the genetic inactivation of AcrB.[4][5][6][7] This guide is intended for researchers, scientists, and drug development professionals working to understand and target bacterial virulence.

Quantitative Impact of this compound on Virulence Factor Expression

Inhibition of the AcrB efflux pump leads to significant alterations in the expression of genes and proteins associated with bacterial virulence. The following tables summarize the quantitative changes observed in various studies upon functional loss of AcrB.

Table 1: Effect of AcrB Inhibition on Virulence Gene Expression in Salmonella enterica serovar Typhimurium

| Gene/Regulon | Function | Fold Change upon AcrB Inactivation | Reference |

| SPI-1 Genes | |||

| invA | Type III secretion system (T3SS) structural component | Downregulated | [4][8] |

| sipA, sipB, sipC | T3SS effector and translocon proteins | Downregulated | [8] |

| sopE | T3SS effector protein | Downregulated | [8] |

| SPI-2 Genes | |||

| ssaV | T3SS structural component | Downregulated | [9] |

| sifA | T3SS effector protein | Downregulated | [9] |

| SPI-4 Genes | |||

| siiA | Adhesin | Downregulated | [9] |

| Quorum Sensing | |||

| lsrACDBK | AI-2 transporter | Downregulated | [9] |

| lsrR | Repressor of lsr operon | Downregulated | [9] |

| Motility | |||

| flgLMK | Flagellar biosynthesis | Downregulated | [8] |

| cheWY | Chemotaxis proteins | Downregulated | [8] |

| Other Regulators | |||

| phoP/phoQ | Two-component system, virulence regulation | Downregulated | [9] |

Table 2: Phenotypic Consequences of AcrB Inhibition

| Virulence Factor | Bacterial Species | Observed Effect | Quantitative Measure | Reference |

| Biofilm Formation | Enteroaggregative E. coli | Reduced | Significant prevention of biofilm biogenesis | [3] |

| E. coli UTI strains | Reduced | 84-91% reduction with inhibitors | [10] | |

| Adhesion to Epithelial Cells | Salmonella Typhimurium | Reduced | Significant reduction in invasion | [4][8] |

| Enteroaggregative E. coli | Impaired | Disorganized aggregative adherence pattern | [3] | |

| In Vivo Virulence | Salmonella Typhimurium | Attenuated | Reduced lethality in mouse and Galleria mellonella models | [4] |

| Enteroaggregative E. coli | Attenuated | Significantly less lethal in Caenorhabditis elegans model | [3] | |

| Enterobacter cloacae | Reduced | Reduced virulence in a mouse model of systemic infection | [11] | |

| Motility | Salmonella Typhimurium | Decreased | Associated with repression of motility genes | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of AcrB inhibition on bacterial virulence.

Biofilm Formation Inhibition Assay

This protocol is designed to quantify the ability of a compound to inhibit the formation of bacterial biofilms.

Materials:

-

Bacterial strain of interest

-

Appropriate growth medium (e.g., Luria-Bertani broth)

-

This compound or other test compound

-

Sterile 96-well flat-bottom microtiter plates

-

Crystal Violet solution (0.1% w/v)

-

Ethanol (95%) or other suitable solvent for crystal violet

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Prepare an overnight culture of the bacterial strain in the appropriate growth medium.

-

Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.05 in fresh medium.

-

Add 100 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate.

-

Prepare serial dilutions of this compound in the same growth medium and add 100 µL to the corresponding wells, resulting in a final volume of 200 µL per well. Include wells with bacteria and no inhibitor as a positive control for biofilm formation, and wells with sterile medium as a negative control.

-

Incubate the plate at 37°C for 24-48 hours without shaking.[12]

-

After incubation, carefully discard the planktonic cells by inverting the plate.

-

Wash the wells three times with 200 µL of PBS to remove any remaining non-adherent bacteria.

-

Air-dry the plate.

-

Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Discard the crystal violet solution and wash the wells three times with PBS.

-

Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Bacterial Motility Assay (Soft Agar Stabbing Method)

This assay assesses the impact of AcrB inhibition on bacterial swimming motility.

Materials:

-

Bacterial strain of interest

-

Motility agar (e.g., LB broth with 0.3% agar)

-

This compound or other test compound

-

Sterile petri dishes

-

Sterile inoculation needle

Procedure:

-

Prepare motility agar and supplement it with the desired concentration of this compound. Pour the agar into sterile petri dishes and allow it to solidify.

-

Grow the bacterial strain to the mid-logarithmic phase in liquid broth.

-

Using a sterile inoculating needle, carefully pick a single colony from a fresh agar plate or dip the needle into the liquid culture.

-

Stab the center of the motility agar plate, ensuring the needle goes about halfway into the agar.[13]

-

Assess motility by observing the diameter of the turbid zone extending from the stab line. A larger diameter indicates greater motility.[15]

In Vivo Virulence Assay Using Caenorhabditis elegans

This protocol utilizes the nematode C. elegans as a model host to evaluate the in vivo virulence of bacteria in the presence of an AcrB inhibitor.

Materials:

-

C. elegans strain (e.g., N2)

-

Nematode Growth Medium (NGM) agar plates

-

E. coli OP50 (standard food source for C. elegans)

-

Pathogenic bacterial strain of interest

-

This compound or other test compound

-

M9 buffer

Procedure:

-

Prepare NGM agar plates. If testing the inhibitor directly in the worm, the inhibitor can be added to the NGM.

-

Spread 50-100 µL of an overnight culture of the pathogenic bacterial strain onto the NGM plates to create a bacterial lawn. If the inhibitor is not in the agar, it can be mixed with the bacterial culture before spreading. As a control, prepare plates with E. coli OP50.[3][16]

-

Incubate the plates at 37°C for 24 hours to allow the bacterial lawn to grow.[3]

-

Synchronize a population of C. elegans to the L4 larval stage.

-

Transfer a defined number of L4 worms (e.g., 20-30) to each bacterial lawn plate.

-

Incubate the plates at 20-25°C.

-

Score the number of live and dead worms daily for several days. Worms are considered dead if they do not respond to gentle prodding with a platinum wire pick.[16]

-

Plot survival curves (Kaplan-Meier) and analyze for statistical significance. A delay in killing compared to the untreated pathogenic strain indicates attenuation of virulence.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the impact of AcrB inhibition.

Signaling Pathway: AcrB Inhibition and Downstream Effects on Virulence

This diagram illustrates the proposed signaling cascade following the inhibition of the AcrB efflux pump, leading to the downregulation of virulence factors.

Caption: Proposed mechanism of virulence reduction upon AcrB inhibition.

Experimental Workflow: Biofilm Inhibition Assay

This diagram outlines the key steps in the biofilm inhibition assay.

Caption: Workflow for quantifying biofilm formation inhibition.

Experimental Workflow: C. elegans Virulence Assay

This diagram illustrates the workflow for assessing bacterial virulence using the C. elegans model.

Caption: Workflow for the C. elegans in vivo virulence assay.

The inhibition of the AcrB efflux pump presents a promising strategy for combating bacterial infections, not only by resensitizing bacteria to antibiotics but also by directly attenuating their virulence. The data and protocols presented in this guide demonstrate that interfering with AcrB function leads to a significant reduction in key virulence-associated phenotypes, including biofilm formation, motility, and host cell invasion. The downregulation of major virulence regulators and effector systems, such as the Salmonella Pathogenicity Islands, underscores the integral role of AcrB in bacterial pathogenesis. Further research into specific and potent AcrB inhibitors is warranted to develop novel anti-virulence therapies.

References

- 1. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The AcrAB efflux pump contributes to the virulence of Enteroaggregative E. coli by influencing the aggregative behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria [mdpi.com]

- 8. The Global Consequence of Disruption of the AcrAB-TolC Efflux Pump in Salmonella enterica Includes Reduced Expression of SPI-1 and Other Attributes Required To Infect the Host - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lack of AcrB Efflux Function Confers Loss of Virulence on Salmonella enterica Serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inactivation of Efflux Pumps Abolishes Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Involvement of the AcrAB-TolC Efflux Pump in the Resistance, Fitness, and Virulence of Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asm.org [asm.org]

- 14. A High-Throughput Screening Assay for Inhibitors of Bacterial Motility Identifies a Novel Inhibitor of the Na+-Driven Flagellar Motor and Virulence Gene Expression in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods to Evaluate Bacterial Motility and Its Role in Bacterial–Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Nematode Caenorhabditis Elegans - A Versatile In Vivo Model to Study Host-microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Cytotoxicity of AcrB Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity studies on inhibitors of the AcrB efflux pump, a key component of the AcrAB-TolC multidrug resistance machinery in Gram-negative bacteria. Due to the limited availability of detailed public data on the specific compound AcrB-IN-4, this document will focus on the well-characterized AcrB inhibitor, MBX2319, as a representative example for which quantitative cytotoxicity data and experimental protocols are available. A summary of the known information regarding this compound is also provided.

Introduction to AcrB and its Inhibitors

The AcrAB-TolC efflux pump is a major contributor to multidrug resistance (MDR) in Gram-negative bacteria, actively extruding a wide range of antibiotics and other toxic compounds from the cell. AcrB is the inner membrane transporter component of this tripartite system and is responsible for substrate recognition and energy transduction. Inhibition of AcrB is a promising strategy to reverse MDR and restore the efficacy of existing antibiotics. A number of AcrB inhibitors have been developed and studied; however, their clinical progression often depends on their selectivity and potential for host cell cytotoxicity.

This compound: A Novel Efflux Pump Inhibitor

This compound, also marketed as Efflux pump-IN-4, has been identified as an inhibitor of the AcrB efflux pump. Its primary mode of action is the potentiation of the effects of antibiotics by inhibiting the efflux of known AcrB substrates, such as Nile Red. Preliminary information suggests that this compound does not disrupt the bacterial outer membrane and has not displayed toxicity in a nematode model. However, to date, detailed peer-reviewed studies providing quantitative cytotoxicity data on mammalian cell lines and comprehensive experimental protocols for this compound are not publicly available.

Cytotoxicity of the AcrB Inhibitor MBX2319

MBX2319 is a potent pyranopyridine inhibitor of the AcrB efflux pump. Unlike the situation with this compound, cytotoxicity data for MBX2319 and its analogs are available in the scientific literature.

Quantitative Cytotoxicity Data

The cytotoxic effects of MBX2319 and its derivatives have been evaluated against the human cervical cancer cell line, HeLa. The 50% cytotoxic concentration (CC50) values were determined to assess the impact of these compounds on mammalian cell viability.

| Compound | Cell Line | CC50 (µM) | Reference |

| MBX2319 | HeLa | > 100 | [1] |

| MBX3132 | HeLa | 60.5 | [1] |

| MBX3135 | HeLa | 62.4 | [1] |

| MBX4191 | HeLa | 47 | [1] |

Table 1: Cytotoxicity of MBX Series AcrB Inhibitors on HeLa Cells. This table summarizes the 50% cytotoxic concentration (CC50) values for MBX2319 and its analogs.

Experimental Protocols

The following section details the methodology for a standard cytotoxicity assay used to evaluate compounds like MBX2319.

MTT Assay for Mammalian Cell Cytotoxicity

The cytotoxicity of MBX2319 against the HeLa mammalian cell line was determined using a colorimetric MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

-

HeLa cells (ATCC CCL-2)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

AcrB inhibitor compound (e.g., MBX2319) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count HeLa cells.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the AcrB inhibitor in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the inhibitor) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[3]

-

-

Data Analysis:

-

The relative cell viability is calculated as a percentage relative to the untreated control cells.

-

The CC50 value, the concentration of the compound that inhibits cell viability by 50%, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[2]

-

Visualizations

The following diagrams illustrate the experimental workflow for the cytotoxicity assessment and the general signaling pathway context of AcrB inhibition.

Figure 1: Experimental workflow for the MTT cytotoxicity assay.

Figure 2: Logical relationship of AcrB inhibition and potential host cell interaction.

References

Technical Guide: Spectrum of Activity of AcrB Inhibitors Against Gram-negative Bacteria

Disclaimer: The specific compound "AcrB-IN-4" is not found in the public scientific literature. This guide will focus on a well-characterized and potent inhibitor of the AcrB efflux pump, MBX2319 , as a representative example to illustrate the spectrum of activity, mechanism of action, and experimental evaluation of this class of compounds.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the AcrB efflux pump of Gram-negative bacteria as a target for novel antimicrobial therapies. It provides a comprehensive overview of the activity of the potent AcrB inhibitor MBX2319, including its spectrum of activity, mechanism of action, and detailed experimental protocols for its characterization.

Introduction to AcrB and Efflux Pump Inhibitors

Multidrug resistance (MDR) in Gram-negative bacteria is a major global health threat. A key mechanism contributing to MDR is the overexpression of efflux pumps, which actively extrude a broad range of antibiotics from the bacterial cell, reducing their intracellular concentration and thus their efficacy.[1] The AcrAB-TolC efflux pump is the primary resistance-nodulation-division (RND) family transporter in many clinically relevant Gram-negative pathogens, including Escherichia coli and other Enterobacteriaceae.[1][2]